allylethylamine CAS number and physical properties
allylethylamine CAS number and physical properties
Comprehensive Technical Guide to Allylethylamine (CAS 2424-02-4): Physicochemical Profiling, Reactivity, and Applications
Executive Summary
Allylethylamine (N-ethylallylamine) is a highly versatile secondary amine characterized by its terminal alkene and ethyl-substituted nitrogen. This bifunctional nature makes it a critical building block in both pharmaceutical drug development—particularly as an allylamine pharmacophore—and advanced polymer chemistry. This whitepaper provides an authoritative analysis of its physical properties, mechanistic pathways, and field-proven experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling and Handling Dynamics
Understanding the physical properties of allylethylamine is paramount for designing safe and high-yielding synthetic workflows. As a low-molecular-weight secondary amine, it exhibits significant volatility and acts as a competent nucleophile.
Table 1: Quantitative Physicochemical Properties of Allylethylamine
| Property | Value | Reference |
| CAS Registry Number | 2424-02-4 | [1],[2] |
| IUPAC Name | N-ethylprop-2-en-1-amine | [1],[3] |
| Molecular Formula | C5H11N | [1],[2] |
| Molecular Weight | 85.15 g/mol | [1],[3] |
| Boiling Point | 83.2 – 84.0 °C (at 760 mmHg) | [1] |
| Density | 0.740 – 0.7536 g/cm³ | [1] |
| pKa (Predicted) | 9.91 ± 0.10 | [1] |
| Critical Temperature (Tc) | 534.49 K (Calculated) | [3] |
| Critical Pressure (Pc) | 3704.46 kPa (Calculated) | [3] |
Causality in Experimental Choices: The boiling point of approximately 84 °C[1] dictates that any exothermic reactions involving the free base—such as acid neutralization or alkylation—must be strictly temperature-controlled. Failure to maintain the reaction vessel below 10 °C during exothermic steps will result in the volatilization of the monomer, drastically reducing yields and skewing stoichiometric ratios in downstream polymerization. Furthermore, its predicted pKa of 9.91[1] indicates strong basicity, requiring storage under inert gas to prevent degradation via atmospheric carbon dioxide (carbamate formation).
Pharmacological Relevance: The Allylamine Pharmacophore
In drug development, the allylamine structural motif is highly prized for its potent antifungal properties. Secondary and tertiary allylamines act as non-competitive inhibitors of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.
Steric hindrance plays a crucial role in the reactivity and binding affinity of these compounds. Kinetic studies indicate that the ethyl substitution on the nitrogen atom of N-ethylallylamine provides a balanced steric profile—bulky enough to induce specific conformational binding within the enzyme's active site, yet less hindered than sec-butyl or morpholine derivatives, allowing for efficient synthetic functionalization via palladium-catalyzed allylic amination.
Mechanism of squalene epoxidase inhibition by allylamine derivatives.
Mechanistic Pathways in Polymer Synthesis
Beyond small-molecule drugs, N-ethylallylamine is heavily utilized in the synthesis of functional macromolecular compounds, specifically polyallylamines used in gas separation membranes and textile color fastness treatments[4].
Because the allylic radical is highly stabilized by resonance, free-radical polymerization of allylamines typically suffers from degradative chain transfer, resulting in low-molecular-weight oligomers. To overcome this, the amine must be converted to its hydrochloride salt prior to polymerization[5]. Protonation of the nitrogen atom withdraws electron density from the double bond, destabilizing the allylic radical and suppressing degradative chain transfer, thereby allowing the formation of high-molecular-weight copolymers[5],[4].
Workflow for the free-radical copolymerization of N-ethylallylamine hydrochloride.
Validated Experimental Protocols
The following protocols outline a self-validating system for the synthesis of an N-ethylallylamine hydrochloride / allylamine hydrochloride copolymer, adapted from established literature[5],[4].
Protocol A: Preparation of N-Ethylallylamine Hydrochloride (EAA·HCl) Monomer Objective: Convert the volatile free base into a stable, polymerizable hydrochloride salt without thermal degradation.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and a dropping funnel. Submerge the flask in an ice-water bath.
-
Charging: Add 42.58 g (0.5 mol) of N-ethylallylamine to the flask[5].
-
Neutralization: Slowly add 52.1 g of 35% hydrochloric acid dropwise via the funnel[5].
-
Causality: The reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Exceeding this temperature risks volatilizing the N-ethylallylamine, which would alter the exact molar ratio required for optimal polymerization.
-
-
Validation Checkpoint 1 (pH Profiling): Once addition is complete, test the pH of the solution. It must be between 4.0 and 5.0. If the pH is > 5.0, unprotonated amine remains, which will cause degradative chain transfer. Adjust with micro-additions of HCl if necessary.
-
Yield: This yields approximately a 64.2% aqueous solution of EAA·HCl[5].
Protocol B: Free-Radical Copolymerization Objective: Synthesize a high-molecular-weight copolymer using a water-soluble azo initiator.
-
Mixing: In a 100 mL polymerization ampoule, combine 18.94 g of the EAA·HCl aqueous solution with 13.40 g of a 69.8% aqueous solution of allylamine hydrochloride (AA·HCl)[5].
-
Initiation: Add 0.645 g of 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50 initiator) to the mixture[5].
-
Causality: V-50 is chosen because it is highly water-soluble and has a 10-hour half-life at 56 °C, providing a steady, controlled flux of radicals at the target reaction temperature of 60 °C.
-
-
Degassing: Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Validation Checkpoint 2 (Oxygen Exclusion): Oxygen acts as a radical scavenger. Failure to achieve a vacuum of <0.1 Torr during the pump phase will result in a failed polymerization or severely stunted molecular weights.
-
-
Polymerization: Seal the ampoule and submerge it in a thermostated oil bath at 60 °C for 48 hours[5].
-
Precipitation & Recovery: Pour the resulting viscous solution into 500 mL of vigorously stirred acetone[5].
-
Causality: Acetone acts as an anti-solvent for the highly polar hydrochloride polymer while keeping any unreacted monomer in solution, driving the thermodynamic precipitation of the purified copolymer.
-
-
Drying: Collect the precipitate via vacuum filtration using a glass frit. Dry the solid at 50 °C under reduced pressure to constant weight[5].
